tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17192333
InChI: InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3/t10-/m0/s1
SMILES:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate

CAS No.:

Cat. No.: VC17192333

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl (4S)-4-(aminomethyl)azepane-1-carboxylate
Standard InChI InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3/t10-/m0/s1
Standard InChI Key RBXNJDUXLOZOIR-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H](CC1)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(CC1)CN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate belongs to the azepane family, a class of saturated seven-membered heterocycles containing one nitrogen atom. The compound’s structure includes:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position of the azepane ring.

  • An (S)-configured aminomethyl substituent at the 4-position.

The stereochemistry at the 4-position is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Nametert-butyl (4S)-4-(aminomethyl)azepane-1-carboxylate
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
Canonical SMILESCC(C)(C)OC(=O)N1CCCC(CC1)CN
Isomeric SMILESCC(C)(C)OC(=O)N1CCCC@@HCN
InChIKeyRBXNJDUXLOZOIR-JTQLQIEISA-N
PubChem CID96601726

The compound’s chiral center arises from the (S)-configuration at the 4-position, which influences its three-dimensional conformation and binding affinity to biological targets.

Synthesis Methods

Primary Synthetic Route

The synthesis of tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate typically proceeds via a two-step strategy:

  • Protection of Azepane Derivatives: Azepane is reacted with tert-butyl chloroformate (Boc₂O) in the presence of a base, such as triethylamine, to form the Boc-protected intermediate.

  • Aminomethylation: The intermediate undergoes nucleophilic substitution or reductive amination to introduce the aminomethyl group at the 4-position.

A representative procedure involves treating azepane with Boc₂O in dichloromethane, followed by reaction with formaldehyde and ammonium chloride under reducing conditions to yield the target compound.

Hydrochloride Salt Formation

For enhanced stability and solubility, the compound is often converted to its hydrochloride salt (CAS: 1951441-49-8) by treatment with hydrochloric acid. This form has a molecular weight of 264.79 g/mol and is preferred in pharmaceutical formulations.

Table 2: Comparison of Free Base and Hydrochloride Forms

PropertyFree BaseHydrochloride Salt
Molecular Weight228.33 g/mol264.79 g/mol
SolubilityLow in aqueous mediaHigh in polar solvents
StabilitySensitive to hydrolysisEnhanced shelf life

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s reactive aminomethyl group and Boc-protected amine make it a versatile building block for:

  • Peptide Mimetics: Incorporation into pseudopeptide structures to enhance metabolic stability.

  • Enzyme Inhibitors: Functionalization to target proteases, kinases, and GPCRs. For example, analogs have been explored as modulators of metabolic pathways implicated in tuberculosis and cancer .

Biological Activity and Mechanism

Target Engagement

The compound’s mechanism of action involves reversible interactions with:

  • Enzymatic Active Sites: The aminomethyl group participates in hydrogen bonding with catalytic residues.

  • Allosteric Pockets: The azepane ring’s conformational flexibility enables adaptation to hydrophobic pockets.

In vitro studies suggest nanomolar to micromolar affinity for targets such as histone deacetylases (HDACs) and serotonin receptors, though specific data remain proprietary.

Pharmacodynamic Profile

Preliminary assays indicate:

  • Cell Permeability: LogP ≈ 1.5, favoring blood-brain barrier penetration.

  • Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 2.5 h in rat microsomes).

ParameterValue
Melting Point98–102°C (dec.)
Boiling Point342°C (predicted)
LogP1.45
pKa (Amino Group)9.8

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